molecular formula C18H14N2O2 B7536944 N-(4-acetylphenyl)quinoline-8-carboxamide

N-(4-acetylphenyl)quinoline-8-carboxamide

Cat. No. B7536944
M. Wt: 290.3 g/mol
InChI Key: KECIHJCNVYUXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)quinoline-8-carboxamide, also known as ACQC, is a synthetic compound that has gained significant attention in the field of pharmaceutical research. Its unique chemical structure and properties make it a promising candidate for the development of new drugs.

Scientific Research Applications

N-(4-acetylphenyl)quinoline-8-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biological activities, such as antitumor, anti-inflammatory, and antimicrobial effects.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)quinoline-8-carboxamide is not fully understood, but it is believed to exert its biological effects by interacting with specific cellular targets. N-(4-acetylphenyl)quinoline-8-carboxamide has been shown to inhibit the activity of certain enzymes and proteins involved in various cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects
N-(4-acetylphenyl)quinoline-8-carboxamide has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. It has been reported to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-acetylphenyl)quinoline-8-carboxamide in lab experiments is its ability to selectively target specific cellular pathways and processes. This makes it a valuable tool for studying the underlying mechanisms of various diseases and developing new therapeutic strategies. However, the synthesis of N-(4-acetylphenyl)quinoline-8-carboxamide is a complex and time-consuming process, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research involving N-(4-acetylphenyl)quinoline-8-carboxamide. One area of interest is the development of new drugs based on the chemical structure of N-(4-acetylphenyl)quinoline-8-carboxamide. Another potential direction is the study of its interactions with specific cellular targets and the identification of new therapeutic targets. Additionally, the use of N-(4-acetylphenyl)quinoline-8-carboxamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, N-(4-acetylphenyl)quinoline-8-carboxamide is a promising compound that has shown significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool for studying the underlying mechanisms of various diseases and developing new therapeutic strategies. Further research is needed to fully understand its mechanism of action and potential applications in medicine.

Synthesis Methods

N-(4-acetylphenyl)quinoline-8-carboxamide is synthesized through a multistep process involving the reaction of 4-acetylphenylamine with 8-hydroxyquinoline in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to yield the final product, N-(4-acetylphenyl)quinoline-8-carboxamide. The synthesis of N-(4-acetylphenyl)quinoline-8-carboxamide is a complex process that requires expertise in organic chemistry and specialized equipment.

properties

IUPAC Name

N-(4-acetylphenyl)quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-12(21)13-7-9-15(10-8-13)20-18(22)16-6-2-4-14-5-3-11-19-17(14)16/h2-11H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECIHJCNVYUXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)quinoline-8-carboxamide

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